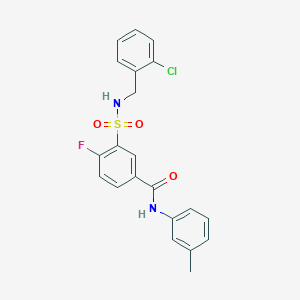

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O3S/c1-14-5-4-7-17(11-14)25-21(26)15-9-10-19(23)20(12-15)29(27,28)24-13-16-6-2-3-8-18(16)22/h2-12,24H,13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCUPRRZKMJQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide typically involves a multi-step process:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions to form the sulfonamide intermediate.

Coupling with 4-fluoro-N-(m-tolyl)benzamide: The sulfonamide intermediate is then coupled with 4-fluoro-N-(m-tolyl)benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Corresponding amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a candidate for inhibiting enzymes involved in various metabolic pathways.

Medicine

In medicine, derivatives of benzamides are explored for their therapeutic potential. This compound, with its specific functional groups, is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their physicochemical properties:

Key Observations:

- Substituent Effects on Melting Points: Fluorine substitution at the 4-position (5f) correlates with higher melting points (236–237°C) compared to 3-fluoro analogs (5g, 201–203°C), likely due to enhanced molecular symmetry and packing efficiency .

- Spectral Consistency: ESI-HRMS data for 5f and 5g align closely with calculated values, validating their structural integrity .

- Chlorine vs. Methoxy Substitution: Compound 68 (3,5-dichlorophenyl and 2-methoxybenzyl) highlights how bulkier or electron-withdrawing groups may influence solubility and bioavailability, though direct data are lacking .

Biological Activity

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide typically involves a multi-step process, which includes the formation of the sulfonamide linkage and subsequent modifications to achieve the desired functional groups. The detailed synthetic pathway outlines the necessary reagents and conditions required for successful compound formation, although specific synthetic details are proprietary or not fully disclosed in available literature.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases) and its anticancer properties.

Inhibition of h-NTPDases

The compound has shown promising inhibitory activity against several isoforms of h-NTPDases, which are implicated in various pathological conditions. The following table summarizes the inhibitory concentrations (IC50 values) for selected compounds related to this class:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide | h-NTPDase1 | TBD |

| 3i (reference compound) | h-NTPDase1 | 2.88 ± 0.13 |

| 3f (reference compound) | h-NTPDase2 | 0.27 ± 0.08 |

| 4d (reference compound) | h-NTPDase3 | 2.54 ± 0.05 |

The data indicates that sulfamoyl-benzamide derivatives exhibit selective inhibition against h-NTPDases, with certain compounds showing sub-micromolar IC50 values, indicating high potency .

Anticancer Properties

In addition to enzyme inhibition, studies have explored the anticancer potential of sulfamoyl-benzamide derivatives. For instance, certain derivatives have been tested against various human cancer cell lines, revealing significant cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- Notable Findings : Some compounds induced cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism involving disruption of tubulin polymerization .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The following observations have been made regarding structural modifications:

- Substituent Effects : The presence of halogen atoms such as chlorine enhances inhibitory potency against h-NTPDases.

- Linkage Variations : Compounds with n-butyl linkages showed increased binding affinity due to enhanced hydrophobic interactions within the enzyme's active site.

- Functional Group Influence : Modifications to the sulfonamide and amide linkages significantly affect both enzyme inhibition and anticancer activity .

Case Study 1: Inhibition Profile Analysis

In a study examining various sulfamoyl-benzamide derivatives, it was found that specific structural features correlate with enhanced inhibition against h-NTPDases. For example, compounds with bulky substituents at the para position relative to the sulfonamide group demonstrated increased binding efficacy.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of these compounds revealed that certain derivatives led to significant reductions in cell viability across multiple cancer cell lines. The study emphasized the role of specific molecular features that contribute to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.